

Section 1: Core Molecular and Physicochemical Properties

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Compound of Interest

Compound Name: 4-Fluoro-3-(methylsulfonyl)benzoic acid

Cat. No.: B173288

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4-Fluoro-3-(methylsulfonyl)benzoic acid, a fluorinated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features—a carboxylic acid for derivatization, a fluorine atom for modulating electronic properties and metabolic stability, and a methylsulfonyl group—make it a valuable intermediate.

Molecular Identity and Weight

The fundamental identity of a chemical compound is established by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analytical techniques.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FO ₄ S	[1][2]
Molecular Weight	218.21 g/mol	
Monoisotopic Mass	218.00491 Da	[2]
CAS Number	158608-00-5	[3]

Physicochemical Characteristics

The physical and chemical properties of **4-Fluoro-3-(methylsulfonyl)benzoic acid** dictate its behavior in various solvents and reaction conditions, influencing its handling, purification, and

reactivity.

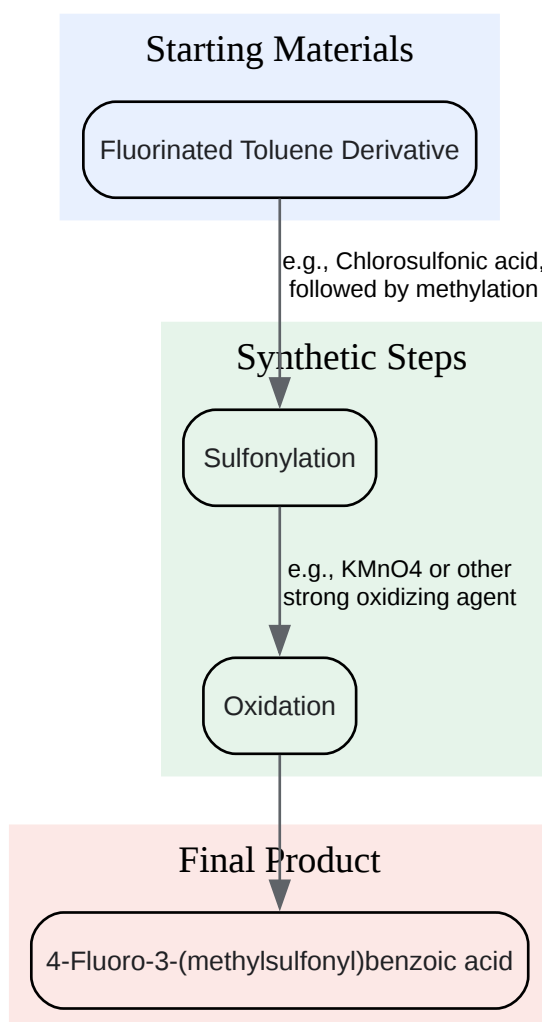
Property	Value/Description	Relevance in Research
Predicted XlogP	0.8	Indicates moderate lipophilicity, influencing solubility and potential bioavailability.[2]
Appearance	Typically a solid	Standard for many organic acids of this size.
Acidity (pKa)	Not explicitly found, but the presence of the electron-withdrawing fluorine and methylsulfonyl groups suggests it is a moderately strong organic acid.	The acidic nature of the carboxylic group is a key site for chemical reactions.
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, with limited solubility in non-polar solvents and water.	Crucial for selecting appropriate solvent systems for reactions, purification, and analysis.

Section 2: Synthesis and Methodologies

The synthesis of **4-Fluoro-3-(methylsulfonyl)benzoic acid** and related compounds is a key area of interest for process chemists and those in drug discovery. The methodologies often involve multi-step sequences starting from commercially available precursors. While a specific, detailed synthesis for this exact molecule is not readily available in the provided search results, a general understanding can be constructed from the synthesis of analogous compounds.

Generalized Synthetic Workflow

A plausible synthetic route can be conceptualized based on standard organic chemistry transformations. The following diagram illustrates a potential workflow.



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Caption: A conceptual workflow for the synthesis of **4-Fluoro-3-(methylsulfonyl)benzoic acid**.

Experimental Protocol: Synthesis of a Related Compound (4-Fluoro-3-methoxybenzoic acid)

To provide a practical example of a synthetic protocol for a structurally similar molecule, the synthesis of 4-fluoro-3-methoxybenzoic acid from its methyl ester is described below. This illustrates a common final step in the synthesis of benzoic acid derivatives.^[4]

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

- Methyl 4-fluoro-3-methoxybenzoate
- Methanol
- Sodium hydroxide (NaOH)
- Water
- 1N Hydrochloric acid (HCl)

Procedure:

- Dissolve methyl 4-fluoro-3-methoxybenzoate (e.g., 11 g, 59.8 mmol) in methanol (100 mL).
[4]
- Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanol solution.[4]
- Stir the reaction mixture at room temperature for 4 hours.[4]
- After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]
- Dissolve the resulting residue in water (100 mL).[4]
- Adjust the pH of the solution to 4 with 1N HCl, which will cause the product to precipitate.[4]
- Collect the precipitated solid by filtration.
- Wash the solid with water (e.g., 3 x 50 mL) and dry to obtain 4-fluoro-3-methoxybenzoic acid.
[4]

Rationale: This standard saponification reaction is a reliable method for converting esters to carboxylic acids. The use of a strong base like NaOH ensures complete hydrolysis. The final acidification step is crucial for protonating the carboxylate salt to yield the desired neutral carboxylic acid, which is often less soluble in water and can be isolated by filtration.

Section 3: Analytical Characterization

The purity and identity of **4-Fluoro-3-(methylsulfonyl)benzoic acid** must be confirmed using various analytical techniques. This is essential for quality control and to ensure the reliability of subsequent research.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of pharmaceutical intermediates.

A General HPLC Method for Benzoic Acid Derivatives:

- **Column:** A reversed-phase column, such as a C18 or Purospher® STAR RP-8, is typically suitable.^{[5][6]}
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid additive like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.^[6] The gradient or isocratic conditions would need to be optimized.
- **Detection:** UV detection is commonly used for aromatic compounds. For benzoic acid derivatives, a wavelength around 230-274 nm is often appropriate.^[7]
- **Sample Preparation:** The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it, to an appropriate concentration (e.g., 0.1 mg/mL).^[6]

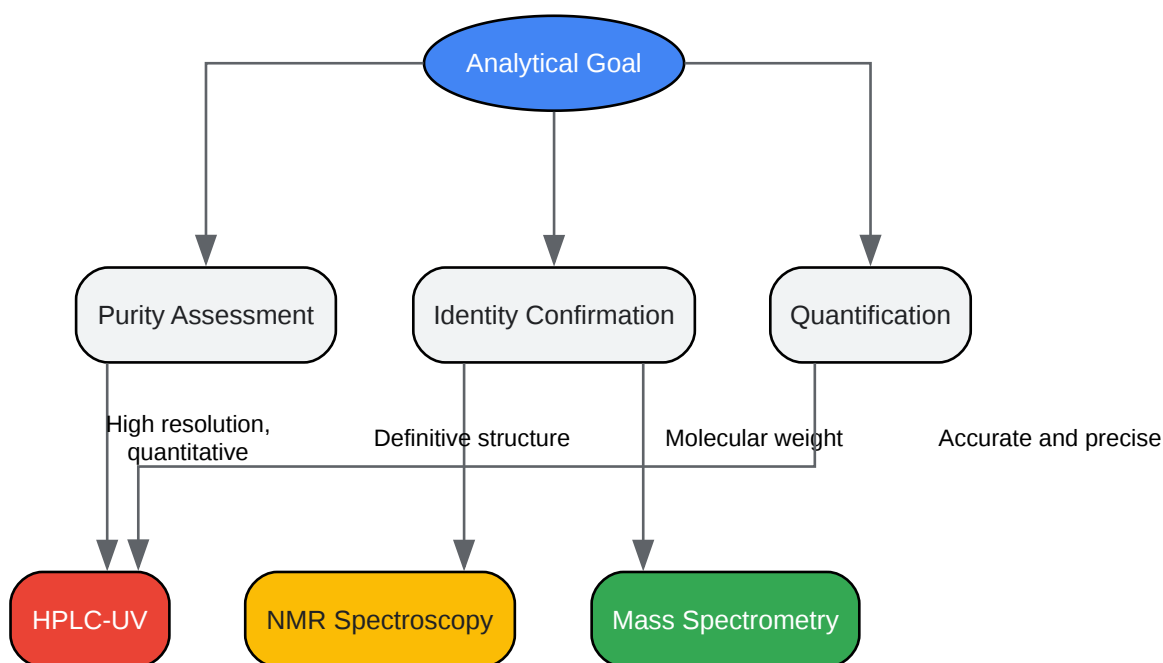
Spectroscopic Methods

Spectroscopic techniques provide information about the molecular structure.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR and ¹³C NMR would confirm the arrangement of protons and carbons, respectively. The fluorine atom would cause characteristic splitting in the spectra (¹⁹F NMR could also be used).
- **Mass Spectrometry (MS):** This technique confirms the molecular weight and can provide fragmentation patterns that further support the structure's identity.^[2]

Method Selection Workflow

The choice of analytical method depends on the specific requirements of the analysis.



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Caption: Decision workflow for selecting an appropriate analytical method.

Section 4: Applications and Relevance in Drug Discovery

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The specific combination of substituents in **4-Fluoro-3-(methylsulfonyl)benzoic acid** makes it a potentially valuable building block for creating novel therapeutic agents. While specific applications of this exact molecule are not detailed in the provided search results, its structural motifs are found in various bioactive compounds.

- **Fluorine in Medicinal Chemistry:** The inclusion of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, and it can modulate the pKa of nearby functional groups, potentially improving cell membrane permeability and binding affinity to target proteins.[8]
- **Sulfonamides and Sulfones in Drug Design:** The methylsulfonyl group is a common feature in many pharmaceuticals. Sulfonamides, for instance, are a well-known class of antibiotics.

The sulfone group is a strong hydrogen bond acceptor and can participate in key binding interactions with biological targets.

- Carboxylic Acid as a Handle: The carboxylic acid group is a versatile functional group that can be readily converted into esters, amides, and other functionalities, allowing for its incorporation into larger, more complex molecules.^[9] It can also serve as a key pharmacophoric element, forming ionic interactions with basic residues in protein active sites.

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